N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzenesulfonamide
Description
N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzenesulfonamide is a heterocyclic compound featuring a pyridazinone core substituted with a 4-chlorophenyl group at the 3-position. The pyridazinone ring is linked via an ethyl chain to a 2,4-dimethoxybenzenesulfonamide moiety.
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O5S/c1-28-16-7-9-19(18(13-16)29-2)30(26,27)22-11-12-24-20(25)10-8-17(23-24)14-3-5-15(21)6-4-14/h3-10,13,22H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIILPHRAQPBDLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine core along with various aromatic substituents, including a 4-chlorophenyl group and dimethoxybenzenesulfonamide moiety. Its molecular formula is with a molecular weight of approximately 381.8 g/mol . The unique structural characteristics contribute to its reactivity and biological profile.
This compound is believed to interact with specific molecular targets, particularly enzymes and receptors involved in various biochemical pathways. The pyridazine core may inhibit or modulate the activity of these targets, while the chlorophenyl group enhances binding affinity through hydrophobic interactions. This interaction could lead to alterations in signal transduction pathways or metabolic processes, providing a basis for its pharmacological effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties . A study evaluating various derivatives demonstrated that compounds similar to this compound showed antiproliferative effects across multiple cancer cell lines. Notably, it was effective against resistant cancer cells that overexpress P-glycoprotein, suggesting a unique mechanism of action that bypasses common drug resistance pathways .
Antimicrobial Activity
In addition to its anticancer potential, preliminary studies suggest that this compound may possess antimicrobial properties . Its structural features allow it to interact with bacterial enzymes or cell membranes, potentially disrupting their function. Further investigations are needed to quantify its effectiveness against specific pathogens .
Evaluation of Antiproliferative Activity
A comprehensive evaluation of the antiproliferative activity of related compounds was conducted on various cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results highlighted the potency of these compounds in inhibiting cell growth at nanomolar concentrations. Table 1 summarizes the IC50 values for selected compounds:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| PIB-SO | HT-29 | 50 |
| PIB-SO | M21 | 30 |
| PIB-SO | MCF7 | 45 |
| CA-4 | HT-29 | 25 |
Angiogenesis and Tumor Growth Inhibition
In chick chorioallantoic membrane (CAM) assays, certain derivatives demonstrated the ability to block angiogenesis and tumor growth comparably to established agents like combretastatin A-4 (CA-4). This suggests that this compound could be a promising candidate for further development as an anticancer therapeutic .
Scientific Research Applications
Biological Activities
Research has indicated that N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzenesulfonamide exhibits several biological activities:
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly targeting specific enzymes involved in metabolic pathways. Its structural features allow it to interact effectively with enzyme active sites, potentially leading to inhibition of their function.
Anticancer Activity
Studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism involves modulation of signaling pathways associated with cell proliferation and survival.
Antimicrobial Properties
Research indicates that this compound may also exhibit antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.
Medicinal Chemistry
This compound serves as a valuable building block in medicinal chemistry for the design and synthesis of new drugs targeting various diseases. Its unique structure allows for modifications that can enhance its biological activity and selectivity.
Drug Development
Given its promising biological activities, this compound is being investigated as a lead compound in drug development programs aimed at creating novel therapeutics for cancer and infectious diseases.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Investigating enzyme inhibition | Demonstrated significant inhibition of target enzyme activity with IC50 values indicating potency. |
| Study 2 | Anticancer efficacy | Showed reduced tumor size in animal models when administered at therapeutic doses, indicating potential for clinical application. |
| Study 3 | Antimicrobial testing | Exhibited activity against multiple bacterial strains, supporting further exploration as an antibacterial agent. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on core scaffolds, substituents, synthetic methods, and physicochemical properties.
Key Observations
Core Scaffolds: The target compound’s pyridazinone core distinguishes it from pyridone (in ) and 1,3,5-oxadiazine () analogs.
Substituent Effects :
- The 4-chlorophenyl group is a common motif in the target compound and analogs (e.g., Compound 6h, oxadiazines), suggesting its role in enhancing lipophilicity or target binding .
- Sulfonamide moieties (target compound, pyridone derivatives) are critical for hydrogen bonding and solubility, whereas trichloromethyl groups (oxadiazines) may influence steric bulk and metabolic stability .
Synthetic Strategies: Pyridazinone derivatives (target compound, Compound 6h) often employ stepwise coupling and crystallization, whereas oxadiazines require dehydrosulfurization agents like DCC or I₂/Et₃N . Yields for pyridazinone-based syntheses (e.g., 54% for Compound 6h) are moderate compared to oxadiazines (high yields with DCC) .
Physicochemical Properties :
- Melting points (e.g., 145–147°C for Compound 6h) and IR data (C=O stretches) provide benchmarks for validating the target compound’s purity and structural integrity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzenesulfonamide, and how are reaction conditions controlled to maximize yield?
- Answer : Synthesis typically involves multi-step reactions, starting with condensation of 4-chlorophenyl precursors with pyridazinone intermediates, followed by sulfonamide coupling. Key steps include:
- Solvent selection : Ethanol or acetic acid for solubility and stability of intermediates .
- Catalysts : Acidic catalysts (e.g., HCl or H2SO4) to facilitate cyclization and coupling .
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and minimize decomposition .
- Validation : Purity is confirmed via HPLC (>95%) and mass spectrometry (e.g., ESI-MS for molecular ion peaks) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Answer :
- NMR : H and C NMR confirm substituent positions (e.g., 4-chlorophenyl protons at δ 7.3–7.5 ppm, sulfonamide NH at δ 9.2 ppm) .
- FT-IR : Peaks at ~1650 cm (C=O stretch) and ~1350 cm (S=O stretch) validate functional groups .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+ at m/z 506.08) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Answer :
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
Advanced Research Questions
Q. How can structural ambiguities in the pyridazinone-sulfonamide core be resolved experimentally?
- Answer :
- X-ray crystallography : Single-crystal analysis resolves bond angles and confirms the 6-oxopyridazinone tautomer (e.g., C=O bond length ~1.23 Å) .
- DFT calculations : Compare experimental NMR shifts with computed values (e.g., B3LYP/6-31G* level) to validate electronic environments .
Q. What strategies mitigate side reactions during sulfonamide coupling in the final synthesis step?
- Answer :
- Protecting groups : Temporarily block reactive amines (e.g., with Boc groups) to prevent over-alkylation .
- Stoichiometric control : Use a 1.2:1 molar ratio of sulfonyl chloride to amine intermediate to minimize dimerization .
- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound from byproducts .
Q. How do electronic effects of substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) influence bioactivity?
- Answer :
- Comparative SAR studies : Replace 4-chlorophenyl with electron-donating groups (e.g., methoxy) and test activity. For example:
- Anticancer activity : Chlorophenyl analogs show 2-fold higher cytotoxicity (IC ~5 µM) than methoxy derivatives due to enhanced electrophilicity .
- Solubility : Methoxy groups improve aqueous solubility (LogP reduced by ~0.5 units) but reduce membrane permeability .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity changes in target proteins .
Q. How should contradictory bioactivity data between in vitro and in vivo models be analyzed?
- Answer :
- Pharmacokinetic profiling : Assess bioavailability (e.g., plasma half-life via LC-MS/MS) to explain discrepancies. Poor absorption may limit in vivo efficacy despite strong in vitro activity .
- Metabolite identification : Use hepatic microsomes or LC-HRMS to detect rapid phase I/II metabolism (e.g., sulfonamide hydrolysis) .
- Dose optimization : Adjust dosing regimens (e.g., QD vs. BID) in rodent models to align with in vitro IC values .
Methodological Notes
- Synthetic Optimization : Prioritize reproducibility by documenting solvent purity (>99%), inert atmospheres (N), and strict temperature monitoring .
- Data Interpretation : Use chemometric tools (e.g., PCA for spectral data) to distinguish signal noise from structural features .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
